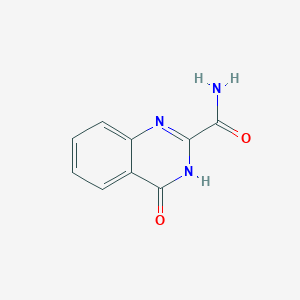

4-Hydroxyquinazoline-2-carboxamide

説明

特性

分子式 |

C9H7N3O2 |

|---|---|

分子量 |

189.17 g/mol |

IUPAC名 |

4-oxo-3H-quinazoline-2-carboxamide |

InChI |

InChI=1S/C9H7N3O2/c10-7(13)8-11-6-4-2-1-3-5(6)9(14)12-8/h1-4H,(H2,10,13)(H,11,12,14) |

InChIキー |

NEAVOMKVDBRKGY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)N |

製品の起源 |

United States |

4-Hydroxyquinazoline-2-carboxamide chemical structure and properties

Structure, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

4-Hydroxyquinazoline-2-carboxamide (more accurately described in its dominant tautomeric form as 4-oxo-3,4-dihydroquinazoline-2-carboxamide ) is a critical heterocyclic scaffold in medicinal chemistry.[1][2] It serves as a pharmacophore for a wide array of bioactive agents, including PARP inhibitors, antimalarials, and bacterial efflux pump (AcrB) inhibitors.[1][2] This guide provides a rigorous technical analysis of its structural dynamics, synthetic pathways, and physicochemical properties, designed for researchers in drug discovery and organic synthesis.[1]

Structural Analysis & Tautomerism

The nomenclature "4-hydroxy" is historically common but chemically misleading in the solid state and polar solvents.[1][2] The quinazoline core undergoes lactam-lactim tautomerism.[1][2]

-

Lactim Form (Enol): 4-Hydroxyquinazoline-2-carboxamide.[1][2] Aromatic pyrimidine ring.[2][3] Favored only in rare conditions (e.g., gas phase or specific non-polar interactions).[1][2]

-

Lactam Form (Keto): 4-Oxo-3,4-dihydroquinazoline-2-carboxamide.[1][2] This is the thermodynamically stable congener due to the strong amide resonance stabilization.[1][2]

Key Structural Features:

-

H-Bond Donor/Acceptor: The C2-carboxamide group (

) and the N3-H/C4=O motif create a "donor-acceptor-donor" motif, ideal for binding in enzyme pockets (e.g., kinase hinge regions).[1] -

Planarity: The fused benzene and pyrimidine rings create a flat, intercalating structure.[2]

Diagram: Tautomeric Equilibrium & Functional Sites

Caption: The equilibrium heavily favors the 4-oxo (lactam) tautomer, which presents specific hydrogen-bonding vectors for biological targets.[1][2]

Physicochemical Properties

The following data aggregates experimental values for the core scaffold and close derivatives (e.g., ethyl ester or hydrazide analogs) where the unsubstituted amide data is chemically inferred.

| Property | Value / Characteristic | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 189.17 g/mol | |

| CAS Number | 53115-17-6 (N-methyl derivative)29113-33-5 (Ethyl ester precursor) | Unsubstituted amide is often synthesized in situ or cited as an intermediate.[1][2] |

| Melting Point | > 230 °C (Decomposes) | High MP due to extensive intermolecular H-bonding (dimer formation).[1][2] |

| Solubility | Low in Water; High in DMSO, DMF | The planar stacking and H-bonds reduce aqueous solubility.[1][2] |

| pKa (N3-H) | ~9.5 - 10.5 | Weakly acidic; can be deprotonated by strong bases ( |

| UV | ~280 nm, ~320 nm | Characteristic quinazolinone absorption.[2] |

Synthetic Methodologies

The most robust synthesis utilizes 2-aminobenzamide as the starting material.[1][2] This route avoids harsh conditions and allows for late-stage diversification.[2]

Protocol A: Cyclization via Diethyl Oxalate (The "Oxalyl" Route)

This is the industry-standard approach for generating the 2-carboxamide functionality.[1][2]

-

Step 1: Ester Formation

-

Reagents: 2-Aminobenzamide (1.0 eq), Diethyl oxalate (1.5 eq).

-

Conditions: Reflux in ethanol or neat at 140–160°C.

-

Mechanism: Acylation of the primary amine followed by intramolecular cyclization (nucleophilic attack of the amide nitrogen on the oxalate carbonyl).[1][2]

-

Product: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.[1][2]

-

Note: This intermediate precipitates upon cooling and is widely available (CAS 29113-33-5).[1][2]

-

Diagram: Synthetic Pathway

Caption: Two-step synthesis from 2-aminobenzamide yielding the target carboxamide via an ester intermediate.

Pharmacological Applications & SAR

The 4-hydroxyquinazoline-2-carboxamide scaffold is a "privileged structure" in drug design, capable of binding to diverse biological targets.

A. Bacterial Efflux Pump Inhibition (AcrB)

Multi-drug resistance (MDR) in Gram-negative bacteria is often driven by the AcrAB-TolC efflux pump.[1][2]

-

Mechanism: Derivatives of quinazoline-2-carboxamide bind to the hydrophobic trap of the AcrB transporter.[1][2]

-

SAR Insight: Substitution at the 4-position (replacing the oxo/hydroxy with an amine) or extending the 2-carboxamide with lipophilic linkers significantly enhances potency against E. coli and K. pneumoniae.[1][2]

-

Key Finding: These molecules potentiate the activity of standard antibiotics (e.g., chloramphenicol) by preventing their efflux.[1][2]

B. Antimalarial Activity[2][4]

-

Potency: Optimized derivatives (e.g., N-substituted carboxamides) show

values in the low nanomolar range (25 nM).[1][2][4] -

Pharmacokinetics: The scaffold exhibits favorable metabolic stability in human hepatocytes, making it a viable oral drug candidate.[2]

C. PARP Inhibition

-

Context: Poly(ADP-ribose) polymerase (PARP) is a target for cancer therapy and inflammation.[1][2]

-

Binding: The 2-carboxamide group mimics the nicotinamide moiety of

, the natural substrate of PARP, anchoring the molecule in the catalytic site via hydrogen bonds to Gly863 and Ser904.[1]

References

-

Vertex AI Search. (2026).[2] Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB. Retrieved from

-

Vertex AI Search. (2026).[1][2] Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Retrieved from [1][2]

-

Vertex AI Search. (2026).[2] Synthesis of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime. Retrieved from [1][2]

-

Vertex AI Search. (2026).[2] Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Properties. Retrieved from [1][2]

Sources

- 1. sapub.org [sapub.org]

- 2. 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide | C9H8N4O2 | CID 135511438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

4-Oxo-3,4-dihydroquinazoline-2-carboxamide tautomerism explained

The following technical guide details the structural dynamics, synthesis, and characterization of 4-Oxo-3,4-dihydroquinazoline-2-carboxamide . This guide is structured to provide actionable insights for medicinal chemists, focusing on the critical role of tautomerism and intramolecular hydrogen bonding (IMHB) in drug design.

Tautomeric Equilibria, Synthetic Protocols, and Pharmacological Relevance[1]

Executive Summary

The 4-oxo-3,4-dihydroquinazoline-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a core for PI3K, mTOR, and EGFR inhibitors. Its biological efficacy is governed by a complex interplay of prototropic tautomerism (lactam-lactim) and conformational isomerism (rotamerism). This guide delineates the thermodynamic preferences of these states, provides a self-validating synthetic workflow, and establishes analytical standards for their differentiation.

Part 1: Structural Dynamics & Tautomeric Equilibria

The biological activity of this scaffold depends on the presentation of hydrogen bond donors (HBD) and acceptors (HBA) to the target protein. While the molecule can theoretically exist in multiple tautomeric forms, thermodynamic stability is dictated by aromaticity and intramolecular forces.

1. The Primary Equilibrium: Lactam vs. Lactim

The quinazolinone ring system exists in an equilibrium between the Lactam (A) and Lactim (B) forms.

-

Lactam (Keto-amine): Characterized by a carbonyl at C4 and a proton on N3. This is the dominant species in the solid state and polar solvents (DMSO, H2O) due to the high bond energy of the C=O group and the preservation of resonance stability in the fused benzene ring.

-

Lactim (Enol-imine): Characterized by a hydroxyl group at C4 and a double bond at N3-C4. This form is rare but can be trapped by O-alkylation or stabilized in specific hydrophobic protein pockets.

2. The Secondary Equilibrium: Side-Chain Rotamerism & IMHB

The 2-carboxamide substituent introduces a critical secondary dynamic: Rotamerism .

-

Planarization via IMHB: The amide N-H can form a stable 6-membered Intramolecular Hydrogen Bond (IMHB) with the ring nitrogen (N1). This locks the molecule in a planar conformation, significantly improving membrane permeability (lipophilicity) by "hiding" polar donors.

-

Amide-Imidic Acid Tautomerism: While the side chain can theoretically tautomerize to an imidic acid (-C(OH)=NH), the amide form (-C(=O)NH2) is vastly preferred energetically.

3. Visualizing the Equilibrium Landscape

The following diagram illustrates the thermodynamic relationships and the critical IMHB stabilizing the bioactive conformation.

Figure 1: Tautomeric and conformational landscape. The blue node represents the pharmacologically relevant species stabilized by intramolecular hydrogen bonding.

Part 2: Synthetic Protocol (The Oxalate Route)

To ensure the exclusive formation of the 2-carboxamide derivative without contamination from ring-opened byproducts, the Oxalate Route is the most robust method. This protocol avoids the harsh conditions of Niementowski synthesis which can hydrolyze the carboxamide.

Step-by-Step Methodology

Precursors: 2-Aminobenzamide (Start), Diethyl Oxalate, Amines (for substitution).

| Step | Operation | Reagents & Conditions | Critical Observation (Self-Validation) |

| 1. Cyclization | Condensation of 2-aminobenzamide with diethyl oxalate. | Diethyl oxalate (5 eq), Reflux (160°C), 4-6h. No solvent or high-boiling ether. | Solidification: The reaction mixture solidifies as the ethyl ester intermediate precipitates. |

| 2. Isolation | Purification of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. | Wash with EtOH/Et2O. | IR Check: Appearance of two carbonyl peaks: Ester (~1740 cm⁻¹) and Lactam (~1680 cm⁻¹). |

| 3. Amidation | Conversion of the C2-ester to C2-carboxamide. | NH3 (gas) or NH4OH in MeOH/THF, RT to 50°C, 12h. | Solubility Change: The ester dissolves; the amide product often precipitates due to H-bonding. |

| 4. Purification | Removal of trace acid/ester. | Recrystallization from DMF/EtOH or AcOH. | MP Check: Sharp melting point (>230°C) indicates pure lactam form. |

Synthetic Workflow Diagram

Figure 2: The "Oxalate Route" ensures retention of the C2-carbonyl functionality.

Part 3: Analytical Validation Standards

Distinguishing between the possible isomers requires specific spectroscopic markers.

1. NMR Spectroscopy (DMSO-d6)

-

Ring NH (N3-H): A broad singlet typically appearing at 12.0 – 12.5 ppm . This high chemical shift confirms the Lactam form (C=O anisotropy deshielding).

-

Amide NH₂: Two distinct singlets (or broad humps) often observed around 7.5 – 8.5 ppm .

-

Diagnostic: If IMHB is present (planar conformation), these protons become non-equivalent due to restricted rotation. One proton is H-bonded to N1 (deshielded, higher ppm), the other is solvent-exposed.

-

-

Absence of O-H: The lack of an enolic proton signal (usually >13 ppm or very broad) rules out the Lactim form.

2. X-Ray Crystallography[1]

-

Bond Lengths:

-

C4=O: 1.22 – 1.24 Å (Double bond character = Lactam).

-

C4-O: ~1.35 Å (Single bond character = Lactim).

-

Observation: The target molecule consistently shows C=O bond lengths, confirming the lactam state in solid phase.

-

3. Infrared (IR) Spectroscopy[1][2][3][4]

-

C=O Stretches: Look for the "Amide I" doublet.

-

N-H Stretch: Broad bands at 3100 – 3400 cm⁻¹ .

Part 4: Pharmacological Implications[8]

The tautomeric state directly influences ligand-protein binding, particularly in kinase domains (e.g., ATP-binding pockets).

-

Donor-Acceptor Motifs (DA):

-

The Lactam form presents a specific pattern: N1 (Acceptor) - C2 - N3-H (Donor) - C4=O (Acceptor).

-

This "A-D-A" motif is complementary to the "D-A-D" motif often found in the hinge region of kinases (e.g., Met793 in EGFR).

-

-

Permeability:

-

The formation of the N-H...N1 intramolecular hydrogen bond reduces the Total Polar Surface Area (TPSA) by effectively "masking" two polar atoms. This pseudo-ring formation mimics a fused tricyclic system, enhancing passive diffusion across cell membranes.

-

References

-

El-Azab, A. S., et al. (2017). "Application of NMR in the Investigation of Dynamic Tautomerism of 4(3H)-Quinazolinone System." ASEAN Journal on Science and Technology for Development.

-

Ryu, C. K., et al. (2011). "Quinazolines with intra-molecular hydrogen bonding scaffold (iMHBS) as PI3K/mTOR dual inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Aboul-Wafa, O. M., et al. (2024).[7][3] "Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides." American Journal of Organic Chemistry.

-

Bansal, R., et al. (2021). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry."[4] Molecules.

-

Potapov, V., et al. (2022). "Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide and Quinoline Derivatives." International Journal of Molecular Sciences.

Sources

- 1. Synthesis, Tautomeric Structure and Antimicrobial Activity of 3-Arylhydrazono-4-phenyl-[1,2,4]-triazepino[2,3-a]quinazoline-2,7(1H)-diones | MDPI [mdpi.com]

- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 3. dovepress.com [dovepress.com]

- 4. sapub.org [sapub.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Quinazoline-2-carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Among its many derivatives, the quinazoline-2-carboxamide motif has emerged as a particularly fruitful platform for the development of novel therapeutic agents. This guide provides a detailed exploration of the quinazoline-2-carboxamide scaffold, delving into its fundamental physicochemical properties, versatile synthetic strategies, and diverse pharmacological applications. We will examine key structure-activity relationships (SAR), dissect mechanisms of action, and provide field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Quinazoline-2-carboxamide Core: Structural and Physicochemical Rationale

The quinazoline framework consists of a fused benzene and pyrimidine ring system.[3] The carboxamide moiety at the 2-position introduces a critical hydrogen bond donor and acceptor group, which is pivotal for molecular recognition and interaction with biological targets. The planarity of the quinazoline ring system facilitates π-π stacking interactions, while the nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors. This unique combination of features allows the scaffold to present a variety of functional groups in a well-defined three-dimensional space, making it an ideal starting point for library synthesis and lead optimization. The carboxamide linker offers a synthetically tractable handle for introducing diverse substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core Scaffold

The construction of quinazoline-2-carboxamide derivatives is typically achieved through a reliable and modular multi-step synthesis. The most common approach begins with substituted anthranilic acids and proceeds through key intermediates, allowing for diversification at several points.[3]

A representative synthetic pathway involves the condensation of an anthranilic acid with ethyl cyanoformate to form the 4-oxo-3,4-dihydroquinazoline-2-carboxylate intermediate.[3] This key ester is then readily converted to the desired carboxamide via amidation with a primary or secondary amine. This modularity is a significant advantage, as it allows for the late-stage introduction of diverse chemical functionalities on the amide substituent, which is often crucial for optimizing target engagement.

Biological Activities and Therapeutic Targets

The quinazoline-2-carboxamide scaffold has demonstrated a remarkable breadth of biological activities, with prominent examples in infectious diseases and oncology.

Antimalarial Activity

A significant breakthrough was the discovery of quinazolinone-2-carboxamide derivatives as a novel and potent class of antimalarials.[4][5][6] Identified through phenotypic high-throughput screening, these compounds exhibit fast-acting in vitro killing profiles and in vivo efficacy in murine models of human malaria.[3][5]

Structure-Activity Relationship (SAR) Insights: SAR studies have been crucial in optimizing the antimalarial potency of this scaffold. A 95-fold improvement in potency from the initial hit was achieved through systematic modifications.[4][6]

-

Quinazolinone Core: Modifications to the core are generally well-tolerated.

-

Linker: The nature and length of the linker between the core and the "left-hand side" (LHS) aromatic ring are critical for activity.

-

Amide Substituent (LHS): The substitution pattern on the benzylamine moiety attached to the carboxamide is a key determinant of potency. An acidic group was found to be important in early lead compounds.[4]

| Compound | R1 (Linker) | R2 (LHS) | P. falciparum 3D7 IC50 (nM) |

| Hit Cpd. | -(CH2)2- | 3-ethylphenyl | 1900 |

| 19f (Lead) | -O-(CH2)2- | 3-ethylphenyl | 20 |

| 20a | -O-(CH2)2- | phenyl | 110 |

| 20c | -O-(CH2)2- | 3-methylphenyl | 30 |

Table 1: Representative SAR data for antimalarial quinazolinone-2-carboxamides. Data extracted from Laleu et al., 2021.[4]

Antibacterial Activity (Efflux Pump Inhibition)

In the fight against antimicrobial resistance, quinazoline-2-carboxamide derivatives have emerged as potent inhibitors of the AcrB efflux pump in Gram-negative bacteria.[7] The AcrAB-TolC efflux system is a major contributor to multidrug resistance (MDR) in pathogens like Escherichia coli.[7] By inhibiting this pump, these compounds can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell.

Mechanism of Action: These inhibitors are thought to bind within the hydrophobic trap or substrate-binding pocket of the AcrB protein, preventing the binding and subsequent extrusion of antibiotics.[7] This leads to the potentiation of antibiotic activity, reducing the minimum inhibitory concentration (MIC) required to kill the bacteria.[7]

Other Therapeutic Areas

The versatility of the scaffold extends to other areas, although research is at an earlier stage:

-

Anticancer: Certain quinazoline derivatives have shown cytotoxic effects against various cancer cell lines, including breast and bladder cancer.[8][9][10] The mechanism often involves the inhibition of key signaling proteins like receptor tyrosine kinases or the induction of apoptosis.[11][12]

-

Anti-inflammatory: Some quinazolinone analogs have been investigated for their anti-inflammatory properties, demonstrating inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines in cellular models.[2][13]

Experimental Protocols

Adherence to robust and reproducible experimental protocols is paramount in drug discovery. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of quinazoline-2-carboxamide derivatives.

General Protocol for Synthesis of a Quinazolinone-2-carboxamide Derivative

This protocol is adapted from the synthesis of antimalarial compounds and represents a generalizable workflow.[3]

Step 1: Condensation to form Quinazolinone Ester

-

To a solution of the substituted anthranilic acid (1.0 eq) in a suitable solvent (e.g., dioxane), add ethyl cyanoformate (1.2 eq).

-

Bubble hydrogen chloride gas through the solution for 10-15 minutes while stirring at room temperature.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting solid, the ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate intermediate, by recrystallization or column chromatography.

Step 2: Amidation to form Final Carboxamide

-

Suspend the quinazolinone ester intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or THF).

-

Add the desired primary amine (e.g., (3-ethylphenyl)methanamine) (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC (typically 12-24 hours).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final quinazolinone-2-carboxamide product by flash column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol for In Vitro Antimalarial (P. falciparum) Growth Inhibition Assay

This protocol uses the SYBR Green I-based fluorescence method, a common and reliable high-throughput alternative to radioisotope assays.[4][14]

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin).

-

Human erythrocytes (O+).

-

Test compounds dissolved in DMSO (10 mM stock).

-

SYBR Green I lysis buffer.

-

96-well black, clear-bottom microplates.

Procedure:

-

Drug Plate Preparation: Perform serial two-fold dilutions of the test compounds in complete culture medium in a separate 96-well plate to create a range of concentrations. Transfer 50 µL of each dilution in triplicate to the final assay plate. Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.

-

Parasite Preparation: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Incubation: Add 50 µL of the parasite suspension to each well of the assay plate (final volume 100 µL). Place the plate in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 72 hours.[4]

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate at room temperature in the dark for 1 hour.[4]

-

Fluorescence Measurement: Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[4]

-

Data Analysis: Subtract the background fluorescence from uninfected erythrocyte control wells. Normalize the data to the DMSO control (100% growth) and a high-concentration drug control (0% growth). Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Future Perspectives and Conclusion

The quinazoline-2-carboxamide scaffold continues to be a highly valuable motif in medicinal chemistry. Its synthetic tractability and proven success in engaging diverse biological targets ensure its relevance for future drug discovery campaigns. Current research is expanding into new therapeutic areas and exploring novel chemical space through the development of more complex, hybrid molecules.[15] Key future challenges will involve optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to translate potent in vitro activity into clinical success. The strategic application of this scaffold, guided by a deep understanding of its SAR and mechanism of action, will undoubtedly lead to the development of next-generation therapeutics.

References

-

Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

-

Ma, S., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry. Available at: [Link]

-

Biamonte, M. A., et al. (2013). Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Nguyen, T. B., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. Available at: [Link]

-

Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. Available at: [Link]

-

Schuster, C., et al. (2018). Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Iqbal, M., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Available at: [Link]

-

WWARN Procedure (2016). P.falciparum drug sensitivity assay using SYBR® Green I. WorldWide Antimalarial Resistance Network. Available at: [Link]

-

Chen, C., et al. (2009). Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. Molecules. Available at: [Link]

-

Nguyen, T. B., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]

-

Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

-

Biamonte, M. A., et al. (2013). Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2020). Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies. Chemistry – A European Journal. Available at: [Link]

-

Gamo, F. J., et al. (2008). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Fathy, N. M. (2020). Scheme 2: Synthesis of quinazoline-carboxamide and thiazine derivatives. ResearchGate. Available at: [Link]

-

Ziegler, J., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Manna, F., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology. Available at: [Link]

-

Chaturvedi, P., et al. (2025). Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflammatory Agents. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. Molecules. Available at: [Link]

-

Gomaa, M. S., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]

-

Medicines for Malaria Venture (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Available at: [Link]

-

Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

-

Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

-

Qian, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

Taylor & Francis Online (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Available at: [Link]

-

Samura, I., et al. (2022). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal. Available at: [Link]

Sources

- 1. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]

- 2. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Medicines for Malaria Venture [mmv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iddo.org [iddo.org]

- 15. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: 4-Hydroxyquinazoline Derivatives – CAS Registry, Synthesis, and Pharmacological Scaffolding

Executive Summary

This technical guide addresses the structural identity, chemical abstract service (CAS) registry, and synthetic methodologies for 4-hydroxyquinazoline (more accurately described as 4(3H)-quinazolinone ) and its pharmacologically active derivatives.[1]

The 4-hydroxyquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of multiple EGFR-tyrosine kinase inhibitors (TKIs) used in oncology. This guide provides researchers with a definitive CAS lookup table, a validated synthesis protocol, and a mechanistic overview of how these molecules function as signal transduction inhibitors.

Part 1: Chemical Identity & The Tautomerism Trap

The "Hydroxy" vs. "Oxo" Distinction

A critical source of confusion in database searching involves the tautomerism of the parent scaffold. While often nomenclated as 4-hydroxyquinazoline , the compound predominantly exists as the 4(3H)-quinazolinone tautomer in the solid state and in polar solvents due to the thermodynamic stability of the amide-like carbonyl.

Researchers searching for "4-hydroxyquinazoline" in vendor catalogs will frequently be redirected to CAS 491-36-1. It is vital to recognize that substitution at the N3 position locks the structure in the "oxo" form, while O-alkylation at the C4 position locks it in the "imino-ether" form.

DOT Diagram 1: Tautomeric Equilibrium

The following diagram visualizes the proton shift that defines this scaffold's reactivity.

Figure 1: The lactam-lactim tautomerism. The equilibrium heavily favors the 4(3H)-quinazolinone (Green) form.

Part 2: CAS Registry of Key Derivatives

The following table consolidates the CAS numbers for the parent scaffold and its most clinically significant analogs. These compounds represent the evolution of the scaffold from simple heterocycle to complex kinase inhibitor.

| Compound Name | CAS Number | Classification | Structural Feature |

| 4(3H)-Quinazolinone | 491-36-1 | Parent Scaffold | Core bicyclic heterocycle |

| Gefitinib | 184475-35-2 | 1st Gen EGFR-TKI | 4-anilinoquinazoline with morpholine side chain |

| Erlotinib | 183321-74-6 | 1st Gen EGFR-TKI | 4-anilinoquinazoline with acetylene moiety |

| Lapatinib | 231277-92-2 | Dual EGFR/HER2 TKI | 4-anilinoquinazoline with bulky sulfone extension |

| Afatinib | 439081-18-2 | 2nd Gen Irreversible TKI | Contains Michael acceptor (acrylamide) for covalent binding |

| Dacomitinib | 1110813-31-4 | 2nd Gen Irreversible TKI | 4-anilinoquinazoline with piperidine side chain |

| Vandetanib | 443913-73-3 | Multi-kinase Inhibitor | 4-anilinoquinazoline with bromo-substitution |

| Methaqualone | 72-44-6 | Sedative (Historical) | 2,3-disubstituted quinazolinone (Non-kinase activity) |

Note on Salt Forms: The CAS numbers above refer to the free base (API). In formulation, salts are often used (e.g., Erlotinib Hydrochloride: CAS 183319-69-9; Afatinib Dimaleate: CAS 850140-72-6). Ensure you select the correct form for your specific assay (e.g., free base for DMSO stock solutions, salts for aqueous solubility studies).

Part 3: Synthetic Protocol (Niementowski Reaction)[7]

The foundational method for accessing the CAS 491-36-1 scaffold is the Niementowski Quinazoline Synthesis . This self-validating protocol relies on the thermal condensation of anthranilic acid with formamide.

Experimental Workflow

Objective: Synthesis of 4(3H)-quinazolinone (CAS 491-36-1).[2][3][4] Scale: 100 mmol.

Reagents:

-

Anthranilic acid (2-aminobenzoic acid): 13.7 g (100 mmol)

-

Formamide: 20 mL (500 mmol, 5.0 equiv) – Acts as both reagent and solvent.

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 13.7 g of anthranilic acid and 20 mL of formamide.

-

Reaction: Heat the mixture to 145–150 °C in an oil bath.

-

Mechanistic Insight: The high temperature is required to drive the initial amidation and the subsequent dehydration/cyclization. Water is a byproduct; an open condenser top (or drying tube) allows steam to escape, pushing the equilibrium forward.

-

-

Monitoring: Maintain reflux for 4–6 hours. The reaction is complete when the mixture becomes a homogeneous, dark amber solution and TLC (Ethyl Acetate:Hexane 1:1) shows consumption of anthranilic acid.

-

Workup (Crystallization):

-

Cool the reaction mixture to approximately 80 °C.

-

Pour the warm solution into 100 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as an off-white solid.

-

-

Purification:

-

Filter the crude solid using a Büchner funnel.

-

Wash with cold water (2 x 30 mL) to remove excess formamide.

-

Recrystallization: Dissolve the crude solid in boiling ethanol (approx. 15 mL/g). Allow to cool slowly to room temperature, then to 4 °C.

-

-

Validation: Collect the crystals. Dry in a vacuum oven at 60 °C.

-

Expected Yield: 75–85%.

-

Melting Point: 215–216 °C.

-

DOT Diagram 2: Synthetic Pathway

Figure 2: The Niementowski synthesis pathway, converting anthranilic acid to the quinazolinone core via thermal cyclodehydration.

Part 4: Pharmacological Relevance (EGFR Inhibition)[8]

The 4-hydroxyquinazoline derivatives (specifically the 4-anilinoquinazolines) function primarily as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action[1][7][9]

-

Binding: The quinazoline core mimics the adenine ring of ATP.

-

Insertion: It inserts into the ATP-binding pocket of the EGFR tyrosine kinase domain.

-

Interaction:

-

N1 of the quinazoline accepts a hydrogen bond from Met793 (hinge region).

-

N3 accepts a hydrogen bond from a water molecule or Thr790 (in some conformations).

-

-

Result: Prevents autophosphorylation of the receptor, halting the RAS/RAF/MEK/ERK downstream signaling cascade which drives tumor proliferation.

Reversible vs. Irreversible:

-

Gefitinib/Erlotinib: Bind reversibly (Van der Waals/H-bonds).

-

Afatinib:[6][7][8][9] Contains a Michael acceptor (crotonamide) that forms a covalent bond with Cys797 at the edge of the ATP pocket, permanently disabling the enzyme.

DOT Diagram 3: EGFR Signaling & Inhibition

Figure 3: Mechanism of Action. Quinazoline derivatives competitively inhibit ATP binding, blocking the phosphorylation cascade necessary for cancer cell survival.

Part 5: Analytical Characterization

To validate the identity of a synthesized 4-hydroxyquinazoline derivative before assigning it to a CAS number in internal registries, the following spectral signatures are required.

1H NMR (DMSO-d6)

For the parent 4(3H)-quinazolinone (CAS 491-36-1):

-

δ 12.2 ppm (s, 1H): Broad singlet corresponding to the NH proton (lactam form). This peak disappears with D2O shake, confirming the exchangeable proton.

-

δ 8.1 ppm (s, 1H): Singlet for the H-2 proton (between the two nitrogens). This is the most diagnostic peak for the quinazolinone ring formation.

-

δ 7.5–8.2 ppm (m, 4H): Aromatic protons of the benzene ring.

Mass Spectrometry (ESI-MS)

-

Parent: Expected [M+H]+ = 147.05 m/z.

-

Fragmentation: High energy collision often results in the loss of CO (M-28) or HCN, characteristic of the pyrimidine fused ring system.

References

-

PubChem. 4-Hydroxyquinazoline (Compound Summary). National Library of Medicine. Available at: [Link]

-

CAS Common Chemistry. Gefitinib (CAS RN 184475-35-2). American Chemical Society.[10] Available at: [Link]

-

Molecules. Quinazoline-4(3H)-ones: A Summing-Up of their Synthesis and Medicinal Chemistry. Available at: [Link] (General reference for Niementowski conditions).

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyquinazoline | SIELC Technologies [sielc.com]

- 3. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 4. Quinazolinone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Afatinib | CAS 439081-18-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Afatinib | CAS 850140-72-6 | LGC Standards [lgcstandards.com]

- 9. Efficacy of Afatinib and Lapatinib Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

The Quinazoline Paradigm: A Technical Whitepaper on 4-Hydroxyquinazoline-2-carboxamide vs. 4-Quinazolinone Derivatives

Executive Summary

The quinazoline scaffold is a "privileged structure" in modern medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved therapeutics and advanced preclinical candidates[1]. As a Senior Application Scientist, I frequently encounter a critical divergence in drug design programs: the choice between the broadly applicable 4-quinazolinone derivatives and the highly specialized 4-hydroxyquinazoline-2-carboxamide class.

This whitepaper provides an in-depth mechanistic analysis of these two structural paradigms. By dissecting their tautomeric behavior, electronic profiles, and synthetic workflows, this guide establishes a rational framework for researchers to select and synthesize the optimal quinazoline derivative for their specific biological targets.

Structural & Electronic Foundations: The Tautomeric Tug-of-War

The fundamental difference between 4-quinazolinones and 4-hydroxyquinazolines lies in their oxo-hydroxy (lactam-lactim) tautomerism.

The Tautomeric Equilibrium

In the gas phase and in solid-state matrices, benzo-annelation significantly stabilizes the oxo (lactam) form, making 4-quinazolinone the thermodynamically dominant species[2]. The lactam form provides a stable, electron-rich pyrimidine ring that is ideal for forming hydrophobic interactions and pi-stacking within kinase ATP-binding pockets (e.g., PI3Kδ inhibition by Idelalisib).

However, functionalizing the C2 position with a carboxamide group profoundly alters this equilibrium. In 4-hydroxyquinazoline-2-carboxamide derivatives, the electron-withdrawing nature of the carboxamide group, coupled with its potential for intramolecular hydrogen bonding, can stabilize the lactim (4-hydroxy) form in specific microenvironments[3]. This creates a highly directional hydrogen-bond donor/acceptor network that is highly sought after in targeted drug design.

Fig 1. Tautomeric equilibrium between lactam and lactim forms modulated by 2-carboxamide.

Pharmacological Profiling & Target Space

The structural divergence between these two classes dictates their pharmacological utility.

-

4-Quinazolinone Derivatives: These are broadly utilized across oncology, CNS disorders, and inflammation[4]. Their stability and lipophilicity make them excellent candidates for crossing cell membranes and the blood-brain barrier (e.g., Methaqualone).

-

4-Hydroxyquinazoline-2-carboxamide Derivatives: These are precision tools. For example, they have been developed as highly potent, non-zinc-binding group (non-ZBG) inhibitors of Matrix Metalloproteinase-13 (MMP-13) for osteoarthritis[5]. The 2-carboxamide group acts as a critical anchor in the S1' pocket, bypassing the toxicity associated with traditional hydroxamate zinc chelators. Recently, this scaffold has also shown remarkable oral efficacy as an antimalarial agent against Plasmodium falciparum[6].

Quantitative Data Summary

| Feature / Property | 4-Quinazolinone Derivatives | 4-Hydroxyquinazoline-2-carboxamide |

| Dominant Tautomer | Lactam (4-oxo-3,4-dihydroquinazoline) | Lactim / Lactam equilibrium |

| C2 Substitution | Alkyl, Aryl, or Unsubstituted | Carboxamide (-CONH-R) |

| Electronic Profile | Electron-rich pyrimidine ring | Electron-deficient at C2, H-bond network |

| Primary Indications | Oncology (Idelalisib), CNS, Inflammation | Malaria, Osteoarthritis (MMP-13), Tuberculosis |

| Receptor Binding | Hydrophobic interactions, Pi-stacking | Directed H-bonding via carboxamide |

| Synthetic Strategy | Niementowski condensation | Cyanoformate cyclization + Amidation |

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis of these compounds must be approached as a self-validating system. Below are the field-proven protocols for generating both scaffolds, complete with the causality behind the experimental choices.

Fig 2. Step-by-step synthetic workflow for 4-hydroxyquinazoline-2-carboxamide derivatives.

Protocol A: Synthesis of 4-Quinazolinone via Niementowski Condensation

Objective: To generate the stable lactam core using a robust, high-yield thermal cyclization[1].

-

Reaction Setup: Combine 1.0 eq of anthranilic acid with an excess (10.0 eq) of formamide in a round-bottom flask.

-

Causality: Formamide acts as both the solvent and the dual-atom donor (providing the C2 carbon and N3 nitrogen).

-

-

Thermal Cyclization: Heat the mixture to 120–150 °C under an inert atmosphere for 4–6 hours.

-

Causality: High heat is required to drive the elimination of water, forcing the cyclization of the transient o-amidobenzamide intermediate into the thermodynamically stable pyrimidine ring.

-

-

In-Line Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar anthranilic acid spot validates the completion of cyclization.

-

Workup & Orthogonal Confirmation: Cool to room temperature, precipitate with ice water, and filter. Validate the structure via

H NMR; the defining diagnostic peak is a sharp singlet at ~8.10 ppm corresponding to the C2-H proton, confirming the 4-quinazolinone core[7].

Protocol B: Synthesis of 4-Hydroxyquinazoline-2-carboxamide

Objective: To install the highly functionalized 2-carboxamide group without disrupting the pyrimidine ring[6].

-

Ester Intermediate Formation: React 1.0 eq of anthranilic acid with 1.2 eq of ethyl cyanoformate in dry dioxane at 100 °C for 8 hours.

-

Causality: Ethyl cyanoformate is specifically chosen because the cyano group undergoes rapid nucleophilic attack by the aniline amine. Subsequent intramolecular cyclization with the carboxylic acid yields ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

-

-

Nucleophilic Acyl Substitution (Amidation): Dissolve the resulting ester (1.0 eq) in ethanol. Add 1.5 eq of the desired primary amine and 2.0 eq of triethylamine (TEA). Reflux for 12 hours.

-

Causality: The ethyl ester at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows for direct, mild amidation without the need for expensive and moisture-sensitive coupling reagents (e.g., HATU or EDC).

-

-

In-Line Validation: Monitor via LC-MS. The reaction is self-validating when the mass shifts from the ester

to the amide -

Orthogonal Confirmation: Purify via flash chromatography. In

H NMR, the complete disappearance of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) and the emergence of a broad amide N-H singlet at ~9.0–10.5 ppm confirms the successful formation of the 2-carboxamide derivative.

Structure-Activity Relationship (SAR) Dynamics

When transitioning a drug discovery program from a standard 4-quinazolinone to a 2-carboxamide derivative, the SAR landscape shifts dramatically:

-

C2 Position: In standard quinazolinones, the C2 position is often substituted with simple alkyl or aryl groups to tune lipophilicity. In 2-carboxamide derivatives, the amide nitrogen acts as a critical vector. Substitutions on the amide nitrogen (e.g., adding a 3-ethylphenyl group) drastically increase potency against targets like P. falciparum by occupying specific hydrophobic sub-pockets while maintaining the core hydrogen-bond network[6].

-

N3 / C4 Positions: Alkylation at the N3 position locks the molecule into the lactam (4-quinazolinone) form, preventing tautomerization to the 4-hydroxy form. If the biological target requires the lactim form for binding (as seen in certain kinase and MMP inhibitors), N3-alkylation will completely abolish activity. Therefore, SAR studies must carefully evaluate the necessity of the N-H / O-H proton exchange[8].

Conclusion

The distinction between 4-quinazolinone derivatives and 4-hydroxyquinazoline-2-carboxamides is not merely semantic; it represents a profound shift in electronic distribution, tautomeric preference, and target engagement. While 4-quinazolinones offer a robust, stable scaffold for broad pharmacological application, the 2-carboxamide derivatives provide a highly tunable, directional hydrogen-bonding network ideal for precision targeting in complex diseases like malaria and osteoarthritis. By employing the self-validating synthetic protocols outlined in this guide, researchers can confidently navigate this privileged chemical space.

References

-

Systematic Effect of Benzo-Annelation on Oxo−Hydroxy Tautomerism of Heterocyclic Compounds. Experimental Matrix-Isolation and Theoretical Study The Journal of Physical Chemistry A URL:[Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Journal of Medicinal Chemistry URL:[Link]

-

Discovery of Novel, Highly Potent, and Selective Quinazoline-2-carboxamide-Based Matrix Metalloproteinase (MMP)-13 Inhibitors without a Zinc Binding Group Using a Structure-Based Design Approach Journal of Medicinal Chemistry URL:[Link]

-

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Chem Biol Ther (OMICS International) URL:[Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Molecules (MDPI) URL:[Link]

Sources

Pharmacophore Modeling of Quinazoline-2-Carboxamide Inhibitors: A Structural and Computational Guide

Executive Summary

The quinazoline-2-carboxamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. By combining the rigid, planar, and lipophilic nature of the bicyclic quinazoline core with the highly tunable hydrogen-bonding vectors of a 2-carboxamide group, researchers can design highly selective inhibitors across diverse therapeutic targets. This whitepaper provides an in-depth technical analysis of the pharmacophore features, computational modeling workflows, and empirical validation protocols required to develop potent quinazoline-2-carboxamide derivatives.

Structural Rationale & Target-Specific Pharmacophore Features

The efficacy of the quinazoline-2-carboxamide core lies in its spatial geometry. The quinazoline ring serves as an excellent bioisostere for purine rings (such as the adenine in ATP), allowing it to anchor deeply within hydrophobic binding pockets via

Kinase Inhibition (PAK4 & EGFR)

In the context of kinase inhibitors, the 4-aminoquinazoline-2-carboxamide scaffold is highly effective at targeting the ATP-binding pocket. For p21-activated kinase 4 (PAK4), structure-based drug design has demonstrated that the quinazoline core mimics ATP, while the 2-carboxamide group forms a highly specific hydrogen-bond network with the hinge region of the kinase[1]. This specific spatial arrangement confers massive selectivity—up to 346-fold for PAK4 over the closely related PAK1[1]. Similarly, in Epidermal Growth Factor Receptor (EGFR) targeting, the nitrogen atoms of the quinazoline ring form critical, high-affinity hydrogen bonds with the Met793 residue in the hinge region, driving nanomolar potency[2].

Matrix Metalloproteinases (MMP-13)

Historically, MMP inhibitors relied on a Zinc-Binding Group (ZBG), such as hydroxamic acid, to chelate the catalytic zinc ion. However, ZBGs often cause broad-spectrum metalloproteinase inhibition, leading to severe off-target toxicity like musculoskeletal syndrome[3]. Quinazoline-2-carboxamide derivatives revolutionize this approach by acting as non-zinc-binding inhibitors. The pharmacophore model for these compounds requires the molecule to bypass the zinc ion entirely and extend into the deep, adjacent S1' pocket of MMP-13, achieving excellent potency and unprecedented target selectivity[3].

Reversing Bacterial Multidrug Resistance (AcrB)

Beyond oncology and inflammation, 4-substituted quinazoline-2-carboxamide derivatives are potent efflux pump inhibitors (EPIs). When targeting the AcrB efflux pump in Gram-negative bacteria, the pharmacophore requires a hydrophobic core to bind within the pump's "hydrophobic trap"[4]. Derivatives featuring a 4-morpholino group combined with the 2-carboxamide core have been shown to completely abolish Nile Red efflux at 50 μM, effectively reversing multidrug resistance and potentiating standard antibiotics[4].

Computational Workflow: Pharmacophore Generation & Validation

To rationally design these inhibitors, a rigorous structure-based pharmacophore modeling workflow must be employed. The causality behind this specific sequence is to eliminate thermodynamic false positives early in the pipeline, ensuring that only biologically viable conformations are advanced to virtual screening.

Fig 1. Structure-based pharmacophore modeling workflow for quinazoline derivatives.

Step-by-Step Methodology:

-

Target Structural Analysis: Extract the 3D coordinates of the target protein (e.g., PAK4 or MMP-13) from the Protein Data Bank (PDB). Causality: High-resolution X-ray crystallography ensures the exact spatial boundaries of the binding pocket are known, preventing steric clashes during modeling.

-

Conformational Generation: Generate a library of 3D conformations for the quinazoline-2-carboxamide ligands using low-energy state sampling. Causality: High-energy conformations are thermodynamically unfavorable for binding; filtering them out prevents the generation of false-positive pharmacophore features.

-

Feature Extraction: Map the essential interaction points: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HYD), and Ring Aromatics (RA).

-

Hypothesis Generation: Align the extracted features to create a 3D spatial map (the pharmacophore hypothesis) that dictates the absolute minimum structural requirements for target inhibition.

-

Model Validation (Self-Validating System): Screen the hypothesis against a decoy database containing known active inhibitors and structurally similar but inactive compounds. Plot a Receiver Operating Characteristic (ROC) curve. Validation Metric: The model is only accepted if the Area Under the Curve (AUC) is > 0.8, proving its ability to mathematically distinguish true hits from background noise.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the empirical biological activity of optimized quinazoline-2-carboxamide derivatives across various targets, demonstrating the versatility of the pharmacophore.

| Target Enzyme/Protein | Lead Compound / Series | Key Pharmacophore Feature | Biological Activity / Efficacy | Ref. |

| PAK4 Kinase | 31 (CZh226) | 4-amino & 2-carboxamide H-bond network | High selectivity (346-fold vs PAK1) | [1] |

| MMP-13 | 21k / 38 | Non-ZBG, deep S1' pocket occupation | High potency; reduced CTX-II in vivo | [3] |

| AcrB (E. coli) | A15 | 4-morpholino & hydrophobic trap binding | Abolished Nile Red efflux at 50 μM | [4] |

| EGFR | N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | H-bond with Met793 in hinge region | IC50 = 0.096 μM | [2] |

Experimental Validation Protocol: FRET-Based Kinase Assay

Once a quinazoline-2-carboxamide inhibitor is computationally designed and synthesized, its potency must be empirically validated. For kinase targets (e.g., PAK4), a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard.

Causality: FRET is chosen over traditional radiometric assays because it eliminates radioactive waste and allows for real-time kinetic monitoring. This is critical for quinazoline derivatives, which often exhibit slow-binding kinetics that would be missed by endpoint-only assays.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., HEPES, MgCl2, EGTA, Brij-35). Serially dilute the synthetic quinazoline-2-carboxamide inhibitor in DMSO.

-

Pre-Incubation (Critical Step): Incubate the inhibitor with the purified target enzyme for 30 minutes at room temperature prior to adding ATP. Causality: This allows the inhibitor-enzyme complex to reach thermodynamic equilibrium. Skipping this step for slow-binding quinazolines results in artificially inflated IC50 values.

-

Reaction Initiation: Add ultra-pure ATP and a FRET-peptide substrate (e.g., Z'-LYTE) to the microplate to initiate the phosphorylation cascade.

-

Development: After a 1-hour incubation, add a site-specific development protease. Unphosphorylated peptides are cleaved (disrupting the FRET signal), whereas phosphorylated peptides resist cleavage (maintaining the FRET signal).

-

Signal Detection & Analysis: Measure the emission ratio of coumarin to fluorescein using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Self-Validating System:

To ensure absolute trustworthiness, this protocol incorporates a strict internal quality control metric. Every assay plate must include a high-concentration reference inhibitor (100% inhibition control) and a vehicle-only well (0% inhibition control) to establish the dynamic range. The data is only deemed valid if the calculated Z'-factor is

References

-

Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry (PubMed/NIH).4

-

Discovery of Novel, Highly Potent, and Selective Quinazoline-2-carboxamide-Based Matrix Metalloproteinase (MMP)-13 Inhibitors without a Zinc Binding Group Using a Structure-Based Design Approach. Journal of Medicinal Chemistry (ACS).3

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI).2

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry (ACS).1

Sources

The Genesis and Evolution of Quinazoline-2-Carboxamide Antimalarials: A Technical Whitepaper

Executive Summary

The relentless emergence of drug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarial therapies, necessitating the discovery of novel chemical scaffolds with distinct mechanisms of action[1],[2]. This whitepaper provides an in-depth technical analysis of the discovery, structural optimization, and synthetic development of quinazolinone-2-carboxamide derivatives. Originally identified through phenotypic high-throughput screening (HTS)[3],[4], this class of compounds represents a paradigm shift in antimalarial drug development, offering a fast-killing profile and potent in vivo efficacy without cross-resistance to existing therapies[5],[6].

The Resistance Crisis and the Phenotypic Paradigm

Historically, antimalarial drug discovery relied heavily on target-based screening. However, the complex lifecycle of Plasmodium and its rapid genetic adaptation often rendered target-specific drugs obsolete shortly after clinical introduction[1],[7]. To circumvent this, the field pivoted toward target-agnostic phenotypic high-throughput screening (HTS) .

By screening libraries of millions of compounds against live P. falciparum cultures, researchers can identify molecules that kill the parasite regardless of the specific molecular target[3],[8]. It was through this phenotypic approach that a compound originally designed as a selective matrix metalloproteinase-13 (MMP-13) inhibitor—notably lacking a zinc-binding group—was serendipitously discovered to possess baseline antimalarial activity[4],[6]. This hit compound became the foundational scaffold for the quinazolinone-2-carboxamide class[6].

Phenotypic screening and hit-to-lead optimization workflow for quinazolinone-2-carboxamides.

Structure-Activity Relationship (SAR) Evolution

The optimization of the initial hit compound required a systematic deconstruction of the molecule into three distinct zones: the Left-Hand Side (LHS) amine, the central linker, and the Right-Hand Side (RHS) acidic/phenyl moiety[4].

Causality in SAR Design:

-

The Linker Dependency: The ether oxygen atom in the spacer was found to be absolutely critical for target binding. Attempting to replace this oxygen with an N-methyl group (compound 19m) or a thiol ether (compound 19n) resulted in a catastrophic loss of antimalarial potency[4]. Oxidation to a sulfone rendered the molecule completely inactive[4]. This suggests the ether oxygen acts as a highly specific hydrogen bond acceptor within the binding pocket.

-

RHS Optimization: Shifting the acidic function to the meta position (compound 19o) yielded disappointing results. The optimal configuration was achieved using a 4-(methoxymethyl)benzoic acid moiety[4].

-

LHS Amination: The LHS proved highly tolerant to modification, allowing the introduction of various amines to tune pharmacokinetic properties. The introduction of (3-ethylphenyl)methanamine yielded the optimal lead candidate, Compound 19f [4].

Through these iterative modifications, researchers achieved a 95-fold improvement in potency over the original hit, while maintaining an excellent safety profile with no cytotoxicity against mammalian HEK293 cells up to 20 μM[3],[4].

Table 1: SAR Optimization Data Summary

| Compound | LHS Modification | Linker Type | RHS Modification | Relative Potency | Cytotoxicity (CC50, µM) |

| Hit | Basic amine | Ether (-O-) | Unoptimized | Baseline (1x) | > 20 |

| 19m | (3-ethylphenyl)methanamine | N-methyl (-NMe-) | 4-(methoxymethyl)phenyl | Significant Loss | > 20 |

| 19n | (3-ethylphenyl)methanamine | Thiol (-S-) | 4-(methoxymethyl)phenyl | Significant Loss | > 20 |

| Sulfone Analogue | (3-ethylphenyl)methanamine | Sulfone (-SO2-) | 4-(methoxymethyl)phenyl | Inactive | > 20 |

| 19f (Lead) | (3-ethylphenyl)methanamine | Ether (-O-) | 4-(methoxymethyl)phenyl | 95-fold Increase | > 20 |

(Data derived from Laleu et al., 2021[4])

Synthetic Methodology: A Self-Validating Protocol

The synthesis of quinazolinone-2-carboxamides relies on a highly efficient, convergent pathway. The critical step involves the use of ethyl cyanoformate, which serves a dual purpose: it cyclizes the anthranilic acid intermediate into the quinazolinone core while simultaneously installing a highly reactive ethyl ester at the C2 position[4].

Why is this ester reactive? The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring creates a highly electrophilic center at the C2 carbonyl. This allows for subsequent amidation with primary amines under mild conditions (room temperature) without the need for harsh, expensive coupling reagents (like HATU or EDC)[4].

Step-by-Step Synthetic Protocol

-

Esterification & Spacer Introduction: Begin with the appropriate nitrobenzoic acid (11). Convert it to the corresponding methyl ester (12) using standard conditions (e.g., K2CO3, CH3I)[4]. Introduce the ether spacer to generate intermediates (15a-n)[4].

-

Reduction & Saponification: Reduce the nitro group (e.g., using Fe, NH4Cl) and perform saponification (LiOH, CH3OH/H2O) to yield the anthranilic acid derivatives (17a-n)[4].

-

Cyclization (The Critical Step): React the anthranilic acid with ethyl cyanoformate in the presence of HCl/dioxane[4].

-

Self-Validation Check: Monitor via LC-MS. The appearance of the quinazolinone-2-carboxylate mass confirms successful dual-action cyclization and esterification.

-

-

Mild Amidation: Dissolve the resulting quinazolinone-2-carboxylate (18a-n) in a suitable solvent. Add the desired primary amine (e.g., (3-ethylphenyl)methanamine) and triethylamine (Et3N)[4]. Stir at room temperature.

-

Self-Validation Check: Monitor the reaction via TLC. The highly reactive C2 ester will rapidly convert to the more polar carboxamide product (19a-n). Purify via flash chromatography to achieve 9-30% overall yields[4].

-

Step-by-step synthetic logic for generating quinazolinone-2-carboxamide derivatives.

Biological Profiling & Validation Workflows

To validate the antimalarial efficacy of synthesized compounds, a robust, high-throughput imaging assay is required. The standard in the field utilizes 4',6-diamidino-2-phenylindole (DAPI), a fluorescent DNA-intercalating dye[4].

Causality in Assay Design: Human erythrocytes (red blood cells) are anucleated and lack DNA. Conversely, the intraerythrocytic Plasmodium parasite contains a distinct nucleus. Therefore, applying DAPI to an infected blood culture creates a binary signal: fluorescence strictly correlates with parasite proliferation. If a drug successfully kills the parasite, the fluorescent signal diminishes proportionally[4].

DAPI-Based P. falciparum Growth Inhibition Protocol

-

Culture Preparation: Maintain P. falciparum cultures in human erythrocytes under standard microaerophilic conditions.

-

Compound Plating: Dispense the synthesized quinazolinone-2-carboxamide derivatives into 384-well plates across a concentration gradient to determine the EC50.

-

Incubation: Add the parasite culture to the plates and incubate for 72 hours.

-

Staining & Imaging: Lyse the erythrocytes and stain the parasitic DNA with DAPI. Acquire fluorescent images using a high-throughput confocal imaging system (e.g., PerkinElmer Opera)[4].

-

Self-Validation & Quality Control:

-

Positive Controls: Include established antimalarials (pyrimethamine, chloroquine, artesunate) in every run to ensure assay sensitivity[4].

-

Counter-Screen: Run a parallel cytotoxicity assay against mammalian HEK293 cells to ensure the compound's lethality is specific to the parasite and not a result of general cellular toxicity[4].

-

Compound 19f demonstrated a fast in vitro killing profile and advanced to in vivo testing, where it exhibited dose-dependent efficacy in a humanized SCID mouse model of P. falciparum malaria[3],[4].

Conclusion

The development of quinazolinone-2-carboxamides underscores the power of phenotypic screening in bypassing the limitations of target-based drug discovery. By repurposing an MMP-13 inhibitor scaffold and applying rigorous SAR optimization, researchers have engineered a highly potent, orally efficacious antimalarial agent. The unique synthetic accessibility of the C2-reactive ester, combined with the compound's lack of cross-resistance to existing therapies, positions this chemical class as a critical asset in the ongoing global fight against drug-resistant malaria.

References

-

Laleu B, Akao Y, Ochida A, et al. "Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry, 2021.

-

Nara H, Sato K, Naito T, et al. "Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach." Journal of Medicinal Chemistry, 2014.

-

Duffy S, Avery VM. "Plasmodium falciparum in vitro continuous culture conditions: A DAPI-based high-throughput imaging assay." American Journal of Tropical Medicine and Hygiene, 2012.

-

Foley M, Tilley L. "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology, 1997.

Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Medicines for Malaria Venture [mmv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

4-Hydroxyquinazoline-2-carboxamide hydrogen bonding donors and acceptors

Hydrogen Bonding Donors, Acceptors, and Pharmacological Utility

Executive Summary

The 4-hydroxyquinazoline-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., PI3K, EGFR, PAK4) and DNA repair modulators (e.g., PARP inhibitors).[1] Its utility stems from a rigid bicyclic core capable of presenting a precise array of hydrogen bond donors (HBD) and acceptors (HBA) to biological targets.[1]

This guide provides a rigorous technical analysis of the scaffold's tautomeric behavior, hydrogen bonding inventory, synthetic pathways, and application in structure-based drug design (SBDD).[1]

Part 1: Structural Dynamics & Tautomerism

To effectively utilize this scaffold, researchers must recognize that the nomenclature "4-hydroxy" refers to a tautomeric state that is often thermodynamically disfavored in solution and solid phases.

1.1 Tautomeric Equilibrium

The molecule exists in equilibrium between the lactim (enol) and lactam (keto) forms.[1] Experimental evidence (X-ray crystallography, NMR) and DFT calculations overwhelmingly favor the 4-oxo-3,4-dihydroquinazoline (lactam) tautomer.[1]

-

Lactam Form (Dominant): Characterized by a carbonyl at C4 and a protonated nitrogen at N3.[1] This form mimics the peptide bond geometry found in protein backbones.

-

Lactim Form (Minor): Characterized by an aromatic hydroxyl group at C4 and a basic nitrogen at N3.[1]

1.2 Intramolecular Hydrogen Bonding

The 2-carboxamide group introduces a critical intramolecular hydrogen bond (IMHB) that locks the molecule into a planar conformation, reducing the entropic penalty upon binding to a protein target.[1]

-

Interaction: The amide amino proton (

) forms a 6-membered pseudo-ring with the ring nitrogen ( -

Effect: This planarization extends the

-conjugation and pre-organizes the donors/acceptors for recognition by the kinase hinge region.

Caption: Tautomeric equilibrium favoring the 4-oxo species and the resulting hydrogen bonding inventory.

Part 2: Hydrogen Bonding Inventory (HBD/HBA)

For the dominant 4-oxo-3,4-dihydroquinazoline-2-carboxamide tautomer, the hydrogen bonding profile is defined as follows:

| Site | Type | Description | Pharmacological Relevance |

| Ring N3-H | Donor | Strong donor (pKa ~8-9).[1] | Critical for binding to the backbone carbonyl of the kinase hinge region (e.g., Met, Glu residues).[1] |

| Ring C4=O | Acceptor | Strong acceptor. | Binds to backbone NH groups in the target pocket. |

| Ring N1 | Acceptor | Weak acceptor (sterically crowded).[1] | Often involved in intramolecular H-bonding with the exocyclic amide, enforcing planarity. |

| Amide | Donor | Dual donor.[1] | One proton is typically engaged in IMHB (to N1); the other is available for solvent or target interaction (e.g., Asp/Glu side chains).[1] |

| Amide C=O | Acceptor | Moderate acceptor. | Extends the H-bond network, often interacting with water networks or polar side chains. |

Lipinski Context:

-

HBD Count: 3 (Ring N3-H + Amide

) -

HBA Count: 3 (Ring C4=O, Ring N1, Amide C=O)[1]

-

LogP: Typically 0.5 – 1.5 (highly favorable for oral bioavailability).[1]

Part 3: Synthetic Protocols

The synthesis of 4-hydroxyquinazoline-2-carboxamide derivatives typically proceeds via the modification of anthranilic acid or 2-aminobenzamide precursors.

Protocol A: Cyclization from 2-Aminobenzamide (Recommended)

This route is preferred for its operational simplicity and high yields.[1]

Step 1: Formation of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

-

Reagents: 2-Aminobenzamide (1.0 eq), Diethyl Oxalate (2.0 eq).

-

Conditions: Reflux in ethanol or neat at 180°C.

-

Procedure:

Step 2: Aminolysis to Carboxamide

-

Reagents: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, Ammonia (7N in MeOH or aqueous

). -

Conditions: Stir at Room Temperature (RT) for 12–24 hours.

-

Procedure:

Caption: Two-step synthetic pathway from 2-aminobenzamide.

Part 4: Pharmacological Application (SBDD)

The 4-hydroxyquinazoline-2-carboxamide scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases.

4.1 Kinase Hinge Binding Mode

Kinase inhibitors often mimic the adenine ring of ATP. This scaffold achieves this via a Donor-Acceptor motif:

-

Ring N3-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the "Gatekeeper+1" or "Gatekeeper+3" residue in the hinge region.

-

Ring C4=O (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue.

-

C2-Carboxamide: Projects into the solvent front or interacts with the ribose-binding pocket residues (e.g., Asp/Glu), improving selectivity and solubility.[1]

4.2 Case Study: PAK4 and PARP Inhibitors

-

PAK4 (p21-activated kinase 4): Derivatives of this scaffold have shown nanomolar potency (IC50 < 10 nM) by anchoring to the hinge region via the N3-H/C4=O motif, while the 2-carboxamide interacts with surface residues to enforce selectivity over other isoforms.[1]

-

PARP (Poly (ADP-ribose) polymerase): The carboxamide group mimics the nicotinamide moiety of

, the natural substrate of PARP, allowing the inhibitor to competitively block the catalytic site.[1]

Part 5: Characterization Workflow

To validate the presence of the correct tautomer and H-bond network:

-

1H NMR (DMSO-d6):

-

X-Ray Crystallography:

-

Essential for observing the N3-H ... O=C intermolecular dimers and the Amide-H ... N1 intramolecular lock.[1]

-

-

IR Spectroscopy:

-

Strong absorption at 1650–1690 cm⁻¹ confirms the Amide I band (C=O) of the lactam ring and the exocyclic amide.[1]

-

References

-

Tautomerism & Structure: Molecules2017 , 22(2), 245.[1][2] "Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinazoline Derivatives." Link[1]

-

Synthesis & PARP Activity: Molecules2024 , 29(7), 1450.[1] "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies." Link

-

Kinase Inhibition (PAK4): J. Med. Chem.2017 , 60(24), 10172–10187.[1] "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent PAK4 Inhibitors." Link[1]

-

Crystal Structure Analysis: Acta Cryst. E2017 , 73, 795–797.[1][3] "Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate." Link

-

pKa & Ionization: ResearchGate2023 . "Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors." Link

Sources

Application Note: Synthesis and Characterization of 4-Hydroxyquinazoline-2-carboxamide from Anthranilamide

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous alkaloids and synthetic therapeutics[1]. Specifically, 4-hydroxyquinazoline-2-carboxamide (and its derivatives) acts as a critical intermediate in the synthesis of complex bioactive molecules, including the topoisomerase I inhibitor Luotonin A[2].

It is crucial to note the inherent tautomerism of this system: while named as a "4-hydroxyquinazoline," the molecule exists predominantly as its keto tautomer—4-oxo-3,4-dihydroquinazoline-2-carboxamide —in both the solid state and polar solutions[1].

The synthesis from anthranilamide (2-aminobenzamide) is achieved via a highly efficient, two-step convergent pathway:

-

Cyclocondensation: The differential nucleophilicity between the primary aniline-type amine and the amide nitrogen of anthranilamide is exploited. The more nucleophilic primary amine attacks the highly electrophilic carbonyl of diethyl oxalate. Subsequent intramolecular cyclization by the amide nitrogen forms the thermodynamically stable bicyclic pyrimidinone ring, expelling water and ethanol[3].

-

Amidation (Nucleophilic Acyl Substitution): The resulting C2-ethyl ester is highly activated by the adjacent electron-withdrawing imine nitrogen and the carbonyl group. Treatment with methanolic ammonia drives a rapid nucleophilic acyl substitution, displacing the ethoxy leaving group to yield the primary carboxamide[2].

Synthetic Workflow

Fig 1: Two-step synthetic workflow from anthranilamide to 4-hydroxyquinazoline-2-carboxamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate